5-Bromo-2-fluoro-4-nitropyridine

Fluorodenitration Nucleophilic aromatic substitution Fluoropyridine synthesis

Sourcing a versatile pyridine scaffold with predictable, orthogonal reactivity is a common bottleneck in med-chem library synthesis. 5-Bromo-2-fluoro-4-nitropyridine (CAS 1784589-64-5) is the precise solution, offering three electronically distinct reactive handles for sequential diversification without protecting-group manipulations. - Executes a 3-step diversification sequence: SNAr at C2-F (320× more reactive than chloride), then >95% site-selective Suzuki coupling at C5-Br, and finally reduction of the C4-NO2 for amide coupling. - Enables TBAF-mediated fluorodenitration at the 4-nitro position-a route to difluorinated pyridine intermediates inaccessible to 3-nitro regioisomers. - Supplied at ≥98% purity for reliable reactivity in kinase inhibitor, agrochemical, and PET tracer precursor programs.

Molecular Formula C5H2BrFN2O2
Molecular Weight 220.98 g/mol
Cat. No. B14856481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-nitropyridine
Molecular FormulaC5H2BrFN2O2
Molecular Weight220.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)Br)[N+](=O)[O-]
InChIInChI=1S/C5H2BrFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H
InChIKeyPFAYLBRNOWWXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-4-nitropyridine Overview


5-Bromo-2-fluoro-4-nitropyridine (CAS 1784589-64-5) is a trisubstituted pyridine derivative bearing bromine at the 5-position, fluorine at the 2-position, and a nitro group at the 4-position (molecular formula C₅H₂BrFN₂O₂, MW 220.98) [1]. This substitution pattern creates three electronically distinct reactive handles on the pyridine ring, enabling sequential and orthogonal functionalization strategies that are foundational to modern medicinal chemistry and agrochemical synthesis [2]. The compound is commercially available at ≥98% purity and is classified as a halogenated nitropyridine research intermediate.

5-Bromo-2-fluoro-4-nitropyridine: Isomer Comparison


Among the family of bromo-fluoro-nitropyridine regioisomers (all sharing the formula C₅H₂BrFN₂O₂), the specific positioning of substituents dictates fundamentally divergent reactivity profiles. The 4-nitro group in 5-bromo-2-fluoro-4-nitropyridine activates both the C2 and C5 positions for nucleophilic aromatic substitution (SNAr), while simultaneously enabling TBAF-mediated fluorodenitration—a transformation that 3-nitro isomers cannot undergo without additional electron-withdrawing groups [1]. The 2-fluoro substituent provides an SNAr leaving group that is approximately 320 times more reactive than chlorine [2], while the 5-bromo group serves as the preferred site for palladium-catalyzed cross-coupling, with the established reactivity order being –Br > –OSO₂F > –Cl [3]. Isomers with nitro at the 3-position or bromine at the 2-position exhibit fundamentally different site-selectivity hierarchies, meaning that a synthetic route validated on one isomer cannot be naïvely transferred to another without extensive re-optimisation [4].

5-Bromo-2-fluoro-4-nitropyridine: Key Evidence vs Analogs


Fluorodenitration by 4-Nitro Group

The 4-nitro group of 5-bromo-2-fluoro-4-nitropyridine is amenable to direct fluorodenitration using commercially available tetrabutylammonium fluoride (TBAF, 1 M in THF) in DMF. This reaction is general for 2- and 4-nitro-substituted pyridines, which proceed efficiently under mild conditions without strict exclusion of water [1]. In contrast, 3-nitropyridines—including the direct regioisomer 5-bromo-2-fluoro-3-nitropyridine (CAS 886372-98-1)—require attendant electron-withdrawing groups for the reaction to proceed efficiently; without such additional activation, the fluorodenitration fails or gives very low yields [1]. This establishes a clear go/no-go differentiation based solely on the nitro group position.

Fluorodenitration Nucleophilic aromatic substitution Fluoropyridine synthesis

2-Fluoro SNAr Reactivity Advantage

The 2-fluoro substituent on 5-bromo-2-fluoro-4-nitropyridine provides a highly activated leaving group for nucleophilic aromatic substitution. Kinetic measurements demonstrate that 2-fluoropyridine reacts with sodium ethoxide in ethanol 320 times faster than 2-chloropyridine [1]. This rate enhancement arises from the high electronegativity of fluorine, which stabilises the Meisenheimer intermediate in the rate-determining step. For the target compound, this means the C2–F bond can be selectively displaced under mild SNAr conditions (e.g., amine, alkoxide, or thiolate nucleophiles at room temperature to 60 °C), while the C5–Br bond remains intact for subsequent Pd-catalysed cross-coupling [2].

SNAr kinetics Leaving group reactivity Fluoropyridine

C5-Br Selective Suzuki Coupling

In palladium-catalysed Suzuki-Miyaura cross-coupling, halogenated pyridines exhibit a well-defined reactivity hierarchy: –Br > –OSO₂F > –Cl, with aryl fluorides being essentially inert under standard Suzuki conditions [1]. This means that 5-bromo-2-fluoro-4-nitropyridine can undergo chemoselective C–C bond formation exclusively at the C5–Br position while the C2–F remains intact. The site-selective Suzuki-Miyaura cross-coupling of halogenated pyridines has been systematically studied, demonstrating that bromide substituents couple with arylboronic acids under Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis (e.g., 2–5 mol% Pd, K₂CO₃ or Cs₂CO₃, dioxane/H₂O, 80–100 °C, 2–12 h), while fluoride substituents are completely preserved [2]. This orthogonal reactivity is not achievable with the 5-chloro analog (5-chloro-2-fluoro-4-nitropyridine), where the chloride would couple significantly more slowly and with lower selectivity [1].

Suzuki-Miyaura coupling Chemoselectivity Polyhalogenated pyridine

Nitro-to-Amine Reduction Handle

The 4-nitro group of 5-bromo-2-fluoro-4-nitropyridine can be selectively reduced to the corresponding 4-amino derivative (5-bromo-2-fluoro-4-aminopyridine) using standard reducing agents such as H₂ with Pd/C, Fe/HCl, or SnCl₂ [1]. This transformation installs a nucleophilic amine handle that can participate in amide bond formation, reductive amination, diazotisation, or heterocycle formation. In contrast, 5-bromo-2-fluoropyridine (CAS 766-11-0), a commonly used analog that lacks the nitro group, has no corresponding handle for this diversification vector [2]. The nitro group also exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.78) that activates the pyridine ring toward SNAr at both the C2 and C5 positions, an activation that is absent in the non-nitrated analog [3].

Nitro reduction Amino-pyridine Diversification handle

Handling and Solubility Advantage

The 3-nitro regioisomer 5-bromo-2-fluoro-3-nitropyridine (CAS 886372-98-1) has a reported melting point of 230.0–234.0 °C [1], indicative of strong crystal lattice packing forces that may limit solubility in organic solvents at ambient temperature. While the melting point of 5-bromo-2-fluoro-4-nitropyridine is not broadly reported in the open literature, 4-nitropyridine derivatives generally exhibit lower melting points than their 3-nitro counterparts due to differences in molecular dipole alignment and crystal packing [2]. This physicochemical divergence can meaningfully impact practical handling: a compound melting above 200 °C often requires elevated-temperature dissolution or DMF/DMSO as solvent, whereas a lower-melting analog may be more conveniently handled in a wider range of solvents at room temperature.

Melting point Solubility Handling properties

5-Bromo-2-fluoro-4-nitropyridine Applications


SAR Libraries: 2,4,5-Trisubstituted Pyridines

Medicinal chemistry teams developing kinase inhibitors can exploit the orthogonal reactivity of 5-bromo-2-fluoro-4-nitropyridine to execute a three-step diversification sequence without protecting group manipulations: (1) SNAr displacement of the 2-fluoro group with an amine or alkoxide nucleophile at room temperature to 60 °C, exploiting the 320× rate advantage over chloride [1]; (2) Suzuki-Miyaura coupling at the 5-bromo position using Pd(dppf)Cl₂ and an arylboronic acid, which proceeds with >95% site-selectivity in the presence of the 2-substituent [2]; (3) reduction of the 4-nitro group to the 4-amino derivative (H₂, Pd/C), enabling amide coupling or heterocycle annulation. This sequential strategy has been validated on closely related 5-bromo-2-fluoropyridine scaffolds used in Neuropeptide Y Y5 receptor antagonist programs [3].

Fluorinated Pyridine Agrochemical Intermediates

Fluorinated pyridines are privileged scaffolds in agrochemical active ingredients. 5-Bromo-2-fluoro-4-nitropyridine enables construction of 2-alkoxy/aryloxy-5-aryl-4-aminopyridine cores that mimic known herbicide pharmacophores. The 4-nitro group is reduced to the amine and subsequently elaborated to sulfonamides or carboxamides, while the 2- and 5-positions are sequentially diversified. The 4-nitro group also enables TBAF-mediated fluorodenitration as an alternative route to difluorinated pyridine intermediates—a transformation inaccessible to the 3-nitro isomer [4]. Patent literature demonstrates the use of bromo-fluoro-nitropyridine intermediates in the synthesis of substituted pyridine herbicides [5].

PET and 18F-Radiochemistry Precursors

The 2-fluoro substituent provides a direct structural analog for ¹⁸F isotopologue synthesis. The nitro group at the 4-position can serve as a leaving group in fluorodenitration reactions with [¹⁸F]fluoride, while the 5-bromo group enables late-stage diversification via Suzuki coupling with bioconjugatable arylboronic acids. The compound's three reactive handles allow modular construction of prosthetic groups for biomolecule labelling [4]. The 4-nitro position is preferred over 3-nitro for fluorodenitration, making the target compound a more suitable precursor scaffold than its 3-nitro regioisomer.

OLED Host Materials Synthesis

Fluorinated pyridines are emerging as electron-transport materials in organic light-emitting diodes (OLEDs). The sequential cross-coupling capability of 5-bromo-2-fluoro-4-nitropyridine enables the construction of extended π-conjugated systems where the 2-fluoro group modulates the LUMO energy level and the 5-aryl substituent tunes the HOMO-LUMO gap. The nitro group can be reduced and elaborated to incorporate charge-transport moieties. This building block enables a convergent synthetic approach to unsymmetrically substituted pyridine-based host materials that would be difficult to access from symmetrical dihalopyridine precursors [2].

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